![molecular formula C18H16O4 B11682942 2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde](/img/structure/B11682942.png)
2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde
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Overview
Description
2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde is an organic compound characterized by the presence of two formyl groups and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde typically involves the reaction of 2-formylphenol with 4-bromo-2-butenal under basic conditions to form the intermediate this compound. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: 2-{[(2E)-4-(2-Carboxyphenoxy)but-2-EN-1-YL]oxy}benzoic acid.
Reduction: 2-{[(2E)-4-(2-Hydroxyphenoxy)but-2-EN-1-YL]oxy}benzyl alcohol.
Substitution: 2-{[(2E)-4-(2-Substitutedphenoxy)but-2-EN-1-YL]oxy}benzaldehyde.
Scientific Research Applications
2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and ether functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzoic acid
- 2-{[(2E)-4-(2-Hydroxyphenoxy)but-2-EN-1-YL]oxy}benzyl alcohol
- 2-{[(2E)-4-(2-Substitutedphenoxy)but-2-EN-1-YL]oxy}benzaldehyde
Uniqueness
2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde is unique due to its specific combination of formyl and ether functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-[(E)-4-(2-formylphenoxy)but-2-enoxy]benzaldehyde |
InChI |
InChI=1S/C18H16O4/c19-13-15-7-1-3-9-17(15)21-11-5-6-12-22-18-10-4-2-8-16(18)14-20/h1-10,13-14H,11-12H2/b6-5+ |
InChI Key |
YDWFXNATFVVIKL-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=O)OC/C=C/COC2=CC=CC=C2C=O |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC=CCOC2=CC=CC=C2C=O |
Origin of Product |
United States |
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